molecular formula C18H20N8O B12169154 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12169154
M. Wt: 364.4 g/mol
InChI Key: DKAAUZAWTMRYBV-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines benzimidazole, tetrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors

    Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Tetrazole Moiety: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling with Pyridine Carboxamide: The final step involves the coupling of the benzimidazole-tetrazole intermediate with a pyridine carboxamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}tetrazolo[1,5-a]pyridine-6-carboxamide
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

This compound is unique due to its combination of benzimidazole, tetrazole, and pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H20N8O/c1-24(2)8-3-9-25-12-19-15-10-14(5-6-16(15)25)20-18(27)13-4-7-17-21-22-23-26(17)11-13/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,27)

InChI Key

DKAAUZAWTMRYBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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